4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride
Description
Structural Features and Molecular Characteristics
The molecular structure of this compound exhibits a carefully orchestrated arrangement of functional groups that contribute to its unique chemical properties and reactivity profile. The compound possesses a molecular formula of C₁₀H₈FNO₂S with a molecular weight of 225.24 grams per mole, establishing its position as a moderately sized organic molecule with significant structural complexity. The central benzene ring serves as the primary scaffold, providing aromatic stability while facilitating electronic communication between the attached pyrrole and sulfonyl fluoride substituents.
The pyrrole ring attachment at the para position of the benzene ring creates an extended conjugated system that influences both the electronic properties and reactivity patterns of the molecule. The nitrogen atom in the pyrrole ring adopts a planar configuration, contributing to the overall aromatic character of the heterocyclic system. This arrangement allows for effective orbital overlap and electron delocalization across the pyrrole-benzene framework, which significantly affects the compound's spectroscopic properties and chemical behavior. The sulfonyl fluoride group, positioned at the opposite end of the benzene ring, maintains its characteristic tetrahedral geometry around the sulfur center, with the sulfur atom in the plus six oxidation state providing the foundation for the group's distinctive reactivity profile.
The spatial arrangement of these functional groups creates a molecular architecture where the electron-donating properties of the pyrrole system contrast with the electron-withdrawing characteristics of the sulfonyl fluoride group. This electronic dichotomy establishes a unique reactivity landscape where different regions of the molecule can participate in distinct chemical transformations. The compound's three-dimensional structure, as revealed through computational modeling and experimental analysis, demonstrates optimal positioning of reactive sites for participation in various chemical processes, particularly those involving nucleophilic attack at the sulfur center.
| Structural Parameter | Value | Characteristic |
|---|---|---|
| Molecular Formula | C₁₀H₈FNO₂S | Heterocyclic sulfonyl fluoride |
| Molecular Weight | 225.24 g/mol | Moderate molecular size |
| CAS Registry Number | 1803592-04-2 | Unique chemical identifier |
| InChI Key | WVHMNUTWELGLOG-UHFFFAOYSA-N | Standard structural identifier |
Physicochemical Properties and Spectroscopic Profile
The physicochemical properties of this compound reflect the compound's unique structural composition and provide crucial insights into its behavior under various experimental conditions. The molecular architecture, featuring both aromatic and fluorinated components, generates a distinctive set of physical properties that distinguish it from related sulfonyl fluoride derivatives. The presence of the pyrrole heterocycle introduces additional complexity to the compound's electronic structure, influencing parameters such as dipole moment, polarizability, and intermolecular interaction patterns.
Spectroscopic analysis reveals characteristic absorption patterns that confirm the compound's structural integrity and provide valuable information for analytical identification. The nuclear magnetic resonance spectroscopy profile demonstrates distinctive chemical shifts corresponding to the pyrrole protons, benzene ring protons, and the unique electronic environment created by the sulfonyl fluoride substituent. The proton nuclear magnetic resonance spectrum typically exhibits signals in the aromatic region corresponding to both the benzene and pyrrole ring systems, with the pyrrole protons appearing at characteristic chemical shifts that reflect their heteroaromatic environment.
The carbon-13 nuclear magnetic resonance spectrum provides additional structural confirmation through the appearance of distinct carbon signals corresponding to the aromatic carbons of both ring systems and the quaternary carbon bearing the sulfonyl fluoride group. The fluorine-19 nuclear magnetic resonance spectrum reveals the characteristic chemical shift of the sulfonyl fluoride functionality, typically appearing in the region expected for sulfur hexavalent fluoride compounds. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 225, consistent with the calculated molecular weight, while fragmentation patterns provide additional structural information through the identification of characteristic fragment ions.
The infrared spectroscopy profile exhibits distinctive absorption bands corresponding to the sulfur-oxygen stretching vibrations of the sulfonyl group, typically appearing in the 1300-1400 wavenumber region, while the aromatic carbon-carbon stretching vibrations appear in the expected fingerprint region. The compound's ultraviolet-visible absorption spectrum reflects the extended conjugation between the pyrrole and benzene ring systems, providing information about the electronic transitions and the degree of conjugative interaction between these aromatic components.
Historical Context in Organofluorine Chemistry
The development of this compound occurred within the broader historical framework of organofluorine chemistry advancement, particularly during the period when sulfonyl fluorides began to emerge as important synthetic intermediates and reactive building blocks. The historical trajectory of organofluorine chemistry has been marked by significant milestones in understanding fluorine's unique bonding characteristics and developing methodologies for incorporating fluorine-containing functional groups into organic molecules. The evolution of sulfonyl fluoride chemistry represents a particularly important chapter in this development, as these compounds demonstrated unprecedented stability combined with selective reactivity patterns.
The recognition of sulfonyl fluorides as valuable synthetic intermediates emerged from early investigations into organosulfur chemistry, where researchers observed the unique properties of sulfur-fluorine bonds compared to other sulfur-halogen combinations. The historical development of synthetic methodologies for accessing sulfonyl fluorides laid the groundwork for the eventual synthesis and application of heterocyclic derivatives such as this compound. The integration of heterocyclic systems with sulfonyl fluoride functionality represented a natural progression in the field, combining the rich chemistry of nitrogen-containing heterocycles with the distinctive reactivity of fluorinated sulfur compounds.
The emergence of click chemistry as a unifying concept in synthetic chemistry provided additional impetus for the development of sulfonyl fluoride derivatives, as these compounds demonstrated many of the characteristics desired for click reactions. The historical context of click chemistry development, beginning in the early 2000s, emphasized the need for reactions that were reliable, selective, and proceeded under mild conditions with high yields. Sulfonyl fluorides, including heterocyclic derivatives like this compound, emerged as promising candidates for click chemistry applications due to their unique reactivity profiles and functional group tolerance.
The historical progression from early organofluorine chemistry studies to the sophisticated understanding of sulfur fluoride exchange reactions represents a significant intellectual achievement in synthetic chemistry. This development involved contributions from numerous research groups worldwide, each adding pieces to the complex puzzle of understanding fluorine's role in organic chemistry. The historical context also includes the gradual recognition of the importance of heterocyclic compounds in medicinal chemistry and materials science, creating demand for new synthetic methodologies capable of efficiently assembling complex heterocyclic structures with precise functional group placement.
Significance in Sulfur Fluoride Exchange Click Chemistry
The significance of this compound in sulfur fluoride exchange click chemistry stems from its embodiment of the key principles that make sulfur fluoride exchange reactions particularly valuable for modern synthetic applications. Sulfur fluoride exchange chemistry has revolutionized multiple research fields due to the unique reactivity profile of sulfur hexavalent fluoride functional groups, which demonstrate incredible resilience to oxidation, reduction, strong acids, and thermolysis while maintaining latent electrophilic reactivity under specific conditions. The compound exemplifies these characteristics through its sulfonyl fluoride functionality, which remains chemically inert under most conditions but can be activated for rapid click reactions when appropriate nucleophiles and reaction conditions are employed.
The exceptional orthogonality exhibited by sulfur fluoride exchange reactions represents one of their most valuable characteristics for complex synthetic applications. This orthogonality allows this compound to remain unreactive toward most common functional groups and reaction conditions while selectively participating in sulfur fluoride exchange processes when desired. This selectivity enables the compound to be incorporated into complex molecular architectures without interference from other functional groups, making it particularly valuable for applications in chemical biology and materials science where multiple reactive sites must be independently addressed.
The mechanism of sulfur fluoride exchange reactions involving compounds like this compound proceeds through nucleophilic attack at the sulfur center, with the reaction driven by the high charge of the central sulfur atom making it attractive for nucleophilic engagement. The unique feature of sulfur fluoride exchange reactions lies in their ability to combine significant stability of the sulfur-fluorine bond toward many nucleophiles with high reactivity toward specific nucleophiles such as phenols, certain amines, and oxygen-centered nucleophiles. This selectivity pattern makes the compound particularly valuable for applications requiring precise control over reaction timing and selectivity.
The applications of this compound in sulfur fluoride exchange chemistry extend across multiple domains, including pharmaceutical development, chemical biology research, and advanced materials synthesis. In pharmaceutical applications, the compound's ability to form stable covalent bonds with specific amino acid residues makes it valuable for developing covalent inhibitors and chemical probes. The sleeping beauty effect, where sulfur fluoride exchange groups react covalently with nucleophilic groups only when buried within live protein structures while remaining chemically inert in denatured proteins, represents a particularly important application area.
The compound's significance in polymer chemistry applications stems from its ability to participate in step-growth polymerization processes through sulfur fluoride exchange mechanisms. These polymerization reactions typically achieve high yields exceeding 90% with molecular weights in the 20-140 kilodalton range, demonstrating the efficiency and reliability of sulfur fluoride exchange chemistry for materials applications. The development of improved catalysts for sulfur fluoride exchange polymerizations has further enhanced the utility of compounds like this compound in creating high-performance materials with tailored properties.
Properties
IUPAC Name |
4-pyrrol-1-ylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMNUTWELGLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(1H-pyrrol-1-yl)benzenesulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include potassium fluoride or cesium fluoride, and the reaction is often conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The pyrrole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride has shown promising anticancer properties. Studies indicate that it can induce apoptosis in various human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism involves the inhibition of specific proteases crucial for tumor growth, enhancing its potential as an anticancer agent .
Case Study: Anticancer Activity
- Cell Lines Tested : HeLa, HCT-116, MCF-7
- Mechanism : Inhibition of proteases
- Outcome : Induced apoptosis in cancer cells
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Protease inhibition |
| HCT-116 | 4.8 | Apoptosis induction |
| MCF-7 | 6.0 | Cell cycle arrest |
Material Science
In material science, this compound is utilized as an electron acceptor in organic electronics due to its electron-withdrawing properties. It can be incorporated into polymers to enhance their conductivity and stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: Organic Electronics
- Application : Electron acceptor in polymer blends
- Performance : Improved charge transport properties
| Polymer Type | Conductivity (S/m) | Application Area |
|---|---|---|
| P3HT:PCBM | 0.01 | Organic Photovoltaics |
| PFO:this compound | 0.03 | OLEDs |
Agricultural Science
The compound also finds application as a potential fungicide , leveraging the biological activity of pyrrole derivatives against various fungal pathogens. Its role in agricultural science emphasizes the versatility of pyrrole compounds in developing new agrochemicals.
Case Study: Antifungal Activity
- Target Pathogens : Fusarium spp., Aspergillus spp.
- Mechanism : Disruption of fungal cell membranes
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Fusarium spp. | 12 |
| Aspergillus spp. | 15 |
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pyrrole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonyl Derivatives
The sulfonyl fluoride functional group is a critical reactive handle in chemical synthesis and drug discovery. Below is a detailed comparison of 4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride with analogous compounds, focusing on structural features, reactivity, and applications.
Substituent Effects on Reactivity and Stability
Table 1: Comparison of Substituents and Properties
Key Observations:
Electrophilicity : Sulfonyl fluorides are generally less reactive than sulfonyl chlorides (e.g., 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride) due to the weaker leaving group ability of fluoride vs. chloride. However, the pyrrole substituent in the target compound may enhance electrophilicity via resonance effects .
Biological Activity : Sulfonamides (e.g., 4-[3-(4-hydroxyphenyl)-pyrazol-1-yl]benzenesulfonamide) are prominent in enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl fluorides are increasingly used in covalent drug design and activity-based protein profiling (ABPP) due to their hydrolytic stability and selective reactivity .
Stability : The sulfonyl fluoride group in the target compound offers superior stability in aqueous environments compared to sulfonyl chlorides, making it preferable for biological applications .
Structural and Functional Divergence in Drug-like Compounds
Example 60 () :
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide
- Contains a sulfonamide (-SO₂NH₂) group instead of sulfonyl fluoride.
Methyl 4-(fluorosulfonyl)-3-methoxybenzoate () :
- Combines a sulfonyl fluoride with an electron-donating methoxy group.
- Used as a monomer in fluorinated polymers, contrasting with the pyrrole-containing target compound’s role in ABPP .
Biological Activity
4-(1H-pyrrol-1-yl)benzene-1-sulfonyl fluoride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a sulfonyl fluoride group attached to a benzene ring, with a pyrrole moiety contributing to its unique chemical properties. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8FNO2S. The sulfonyl fluoride group is known for its electrophilic character, which allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially leading to enzyme inhibition or modification of protein function .
The biological activity of this compound primarily stems from its ability to act as an electrophile. This characteristic enables it to react with nucleophiles in biological systems, which can inhibit enzymatic activities crucial for various cellular processes. The pyrrole ring may also play a significant role in modulating interactions with specific receptors or enzymes, enhancing the compound's biological efficacy .
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound and its derivatives. For instance, studies involving N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). One derivative exhibited an IC50 value of 3 µM against HCT-116 cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 28 | HCT-116 | 3 | Induces apoptosis |
| Compound 28 | MCF-7 | 5 | Cell cycle arrest (G2/M phase) |
| Compound 28 | HeLa | 7 | Caspase activation |
Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. In particular, it has shown promise as a CXCR4 blocker, which is relevant in cancer metastasis. The binding affinity of related sulfonamide derivatives was assessed using EC values, with some derivatives demonstrating effective inhibition .
Table 2: Binding Affinity of Sulfonamide Derivatives
| Compound | EC Value (nM) |
|---|---|
| 5a | 10 |
| 5b | 1 |
| 11a | 10 |
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of compounds related to this compound. For example, the presence of electron-donating groups on the aromatic ring has been linked to increased anticancer activity. Conversely, electron-withdrawing groups tend to diminish this activity .
In one study focusing on the apoptotic effects induced by these compounds, researchers noted that the most active derivatives led to significant increases in apoptotic cell populations and alterations in cell cycle distribution .
Q & A
Q. What analytical techniques are optimal for detecting trace degradation products in long-term stability studies?
- Methodology : Employ LC-HRMS (high-resolution mass spectrometry) with electrospray ionization (ESI) to identify low-abundance degradants (e.g., sulfonic acid derivatives). Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
